Cas no 886538-48-3 (Uridine 5'-(2-Methylpropanoate))

Uridine 5'-(2-Methylpropanoate) structure
886538-48-3 structure
Product name:Uridine 5'-(2-Methylpropanoate)
CAS No:886538-48-3
MF:C13H18N2O7
Molecular Weight:314.291224002838
CID:5068279
PubChem ID:11674045

Uridine 5'-(2-Methylpropanoate) 化学的及び物理的性質

名前と識別子

    • Uridine 5'-(2-Methylpropanoate)
    • 886538-48-3
    • G72069
    • ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
    • SCHEMBL24526901
    • Uridine 5'-?(2-?Methylpropanoate)
    • インチ: 1S/C13H18N2O7/c1-6(2)12(19)21-5-7-9(17)10(18)11(22-7)15-4-3-8(16)14-13(15)20/h3-4,6-7,9-11,17-18H,5H2,1-2H3,(H,14,16,20)/t7-,9-,10-,11-/m1/s1
    • InChIKey: XVKGAWPWDOKILJ-QCNRFFRDSA-N
    • SMILES: O[C@@H]1[C@H](O)[C@@H](COC(=O)C(C)C)O[C@H]1N1C=CC(=O)NC1=O

計算された属性

  • 精确分子量: 314.11140092g/mol
  • 同位素质量: 314.11140092g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 505
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • XLogP3: -0.9

Uridine 5'-(2-Methylpropanoate) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A1503239-100mg
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
100mg
$124.0 2025-02-26
TRC
U997640-50mg
Uridine 5'-​(2-​Methylpropanoate)
886538-48-3
50mg
$873.00 2023-05-17
1PlusChem
1P024H9Y-250mg
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
250mg
$160.00 2024-04-20
Ambeed
A1503239-250mg
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
250mg
$210.0 2025-02-26
Ambeed
A1503239-1g
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
1g
$565.0 2025-02-26
TRC
U997640-100mg
Uridine 5'-​(2-​Methylpropanoate)
886538-48-3
100mg
$ 1200.00 2023-09-05
Ambeed
A1503239-5g
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
5g
$1896.0 2025-02-26
TRC
U997640-10mg
Uridine 5'-​(2-​Methylpropanoate)
886538-48-3
10mg
$190.00 2023-05-17
1PlusChem
1P024H9Y-5g
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
5g
$1953.00 2024-04-20
1PlusChem
1P024H9Y-100mg
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
100mg
$103.00 2024-04-20

Uridine 5'-(2-Methylpropanoate) 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydroxylamine Solvents: Methanol ;  15 min, rt
1.2 Reagents: Sulfuric acid Solvents: Methanol ;  100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
A High-Yielding Synthesis of EIDD-2801 from Uridine
Steiner, Alexander; Znidar, Desiree; Oetvoes, Sandor B.; Snead, David R.; Dallinger, Doris ; et al, European Journal of Organic Chemistry, 2020, 2020(43), 6736-6739

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydroxylamine Solvents: Methanol ,  Water ;  15 min, rt
1.2 Reagents: Sulfuric acid Solvents: Methanol ;  5 min, 100 °C
Reference
A high-yielding synthesis of EIDD-2801 from uridine
Steiner, Alexander; Znidar, Desiree; Oetvoes, Sandor B.; Snead, David R.; Dallinger, Doris; et al, ChemRxiv, 2020, 1, 1-3

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ethanol, 2,2,2-trifluoro-, lithium salt (1:1) Solvents: 2,2,2-Trifluoroethanol
Reference
Lithium 2,2,2-Trifluoroethoxide
Henderson, William H.; Stambuli, James P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pyruvic acid ,  Potassium hydroxide ,  Dipotassium phosphate ,  Magnesium chloride Catalysts: 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-diox… ,  ATP disodium ,  Flavin adenine dinucleotide sodium salt Solvents: Water ;  pH 7.1
1.2 16 h, 25 °C
1.3 Reagents: Ammonium sulfate Solvents: 2-Methyltetrahydrofuran ;  30 min, 75 °C
Reference
Evolving to an ideal synthesis of molnupiravir, an investigational treatment for COVID-19
Benkovics, Tamas; McIntosh, John A.; Silverman, Steven M.; Kong, Jongrock; Maligres, Peter; et al, ChemRxiv, 2020, 1, 1-5

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: 2,2,2-Trifluoroethanol ,  Hexane ;  1.0 h, 60 °C
1.2 Reagents: Acetic acid ;  rt
Reference
Selective Removal of the 2'- and 3'-O-Acyl Groups from 2',3',5'-Tri-O-acylribonucleoside Derivatives with Lithium Trifluoroethoxide
Nowak, Ireneusz; Jones, Carl T.; Robins, Morris J., Journal of Organic Chemistry, 2006, 71(8), 3077-3081

Uridine 5'-(2-Methylpropanoate) Raw materials

Uridine 5'-(2-Methylpropanoate) Preparation Products

Uridine 5'-(2-Methylpropanoate) 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:886538-48-3)Uridine 5'-(2-Methylpropanoate)
A1060885
Purity:99%/99%/99%
はかる:250mg/1g/5g
Price ($):189.0/508.0/1706.0